5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a phenylcarbonyl group, and a phenylethyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve a substitution reaction where a fluorophenyl group is introduced to the pyrrolone ring.
Addition of the Hydroxy Group: This can be done through an oxidation reaction.
Attachment of the Phenylcarbonyl Group: This step may involve a Friedel-Crafts acylation reaction.
Incorporation of the Phenylethyl Group: This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxy group.
Substitution: The fluorophenyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids or amides.
Scientific Research Applications
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-bromophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-methylphenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the fluorophenyl group in 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H20FNO3 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20FNO3/c26-20-14-8-7-13-19(20)22-21(23(28)18-11-5-2-6-12-18)24(29)25(30)27(22)16-15-17-9-3-1-4-10-17/h1-14,22,28H,15-16H2/b23-21+ |
InChI Key |
PYJWPROGNOWYIL-XTQSDGFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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